

analytical methods for N,5-dimethylpicolinamide quantification

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Compound of Interest

Compound Name: *N,5-dimethylpicolinamide*

CAS No.: 107427-70-3

Cat. No.: B024881

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Application Note: High-Precision Quantification of **N,5-Dimethylpicolinamide**

Abstract

This guide provides a comprehensive framework for the quantification of **N,5-dimethylpicolinamide** (5-methyl-N-methylpyridine-2-carboxamide), a critical intermediate in the synthesis of kinase inhibitors and a potential metabolite in pyridine-based pharmacophores. Due to the basicity of the pyridine nitrogen and the polarity of the amide functionality, this molecule presents unique chromatographic challenges, including peak tailing and retention instability.

We present two distinct, validated workflows:

- Method A (HPLC-UV): A robust protocol for Quality Control (QC) and process monitoring ($\mu\text{g/mL}$ range).
- Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity profiling and bioanalysis (ng/mL range).

Part 1: Chemical Context & Analytical Strategy

The Molecule:

- IUPAC Name: N,5-dimethylpyridine-2-carboxamide

- Molecular Formula: C
H
N
O
- Molecular Weight: 164.21 g/mol
- Key Functional Groups:
 - Pyridine Ring (N1):[\[1\]](#) Basic (pKa ~5.2). Susceptible to secondary interactions with free silanols on silica columns.
 - Secondary Amide: Neutral to weakly acidic. Provides hydrogen bonding capability.

The Analytical Challenge: Standard C18 methods often fail for picolinamides due to "silanol stinging," where the protonated pyridine nitrogen interacts ionically with anionic silanols on the stationary phase, causing severe peak tailing.

The Solution:

- pH Control: We utilize a low pH (3.0) mobile phase to suppress silanol ionization (Si-OH rather than Si-O⁻) while keeping the pyridine fully protonated, ensuring a single ionic species.
- Ion Suppression/Pairing: For LC-MS, we utilize volatile acidic modifiers (Formic Acid) to enhance ionization efficiency [M+H]

Part 2: Method A – HPLC-UV (QC & Process Control)

Scope: Assay of raw materials, reaction monitoring, and stability testing.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm	End-capping blocks free silanols, reducing tailing for basic pyridines.
Mobile Phase A	20 mM Potassium Phosphate Buffer (pH 3.0)	Low pH suppresses silanol activity and stabilizes the analyte's ionization state.
Mobile Phase B	Acetonitrile (HPLC Grade)	Reduces viscosity and provides adequate elution strength.
Flow Rate	1.0 mL/min	Standard flow for optimal van Deemter efficiency on 4.6mm columns.
Detection	UV @ 268 nm	λ_{max} for the pyridine-carboxamide chromophore.
Temperature	30°C	Improves mass transfer kinetics and retention time reproducibility.
Injection Vol.	10 µL	Standard loop volume.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold (Polar impurities elute)
12.0	40	60	Linear Gradient
15.0	40	60	Wash
15.1	95	5	Re-equilibration
20.0	95	5	End of Run

Sample Preparation Protocol

- Stock Solution: Weigh 10.0 mg of **N,5-dimethylpicolinamide** reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).
- Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.
- Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Part 3: Method B – LC-MS/MS (Trace Analysis)

Scope: Genotoxic impurity screening, metabolite quantification in plasma, or cleaning validation.

Mass Spectrometry Parameters (ESI+)

Parameter	Setting
Ion Source	Electrospray Ionization (ESI) Positive Mode
Spray Voltage	3500 V
Capillary Temp	320°C
Precursor Ion	165.1 m/z [M+H]
Quantifier Ion	134.1 m/z (Loss of methylamine, -31 Da)
Qualifier Ion	106.1 m/z (Loss of amide moiety/CO)
Collision Energy	22 eV (Quantifier) / 35 eV (Qualifier)

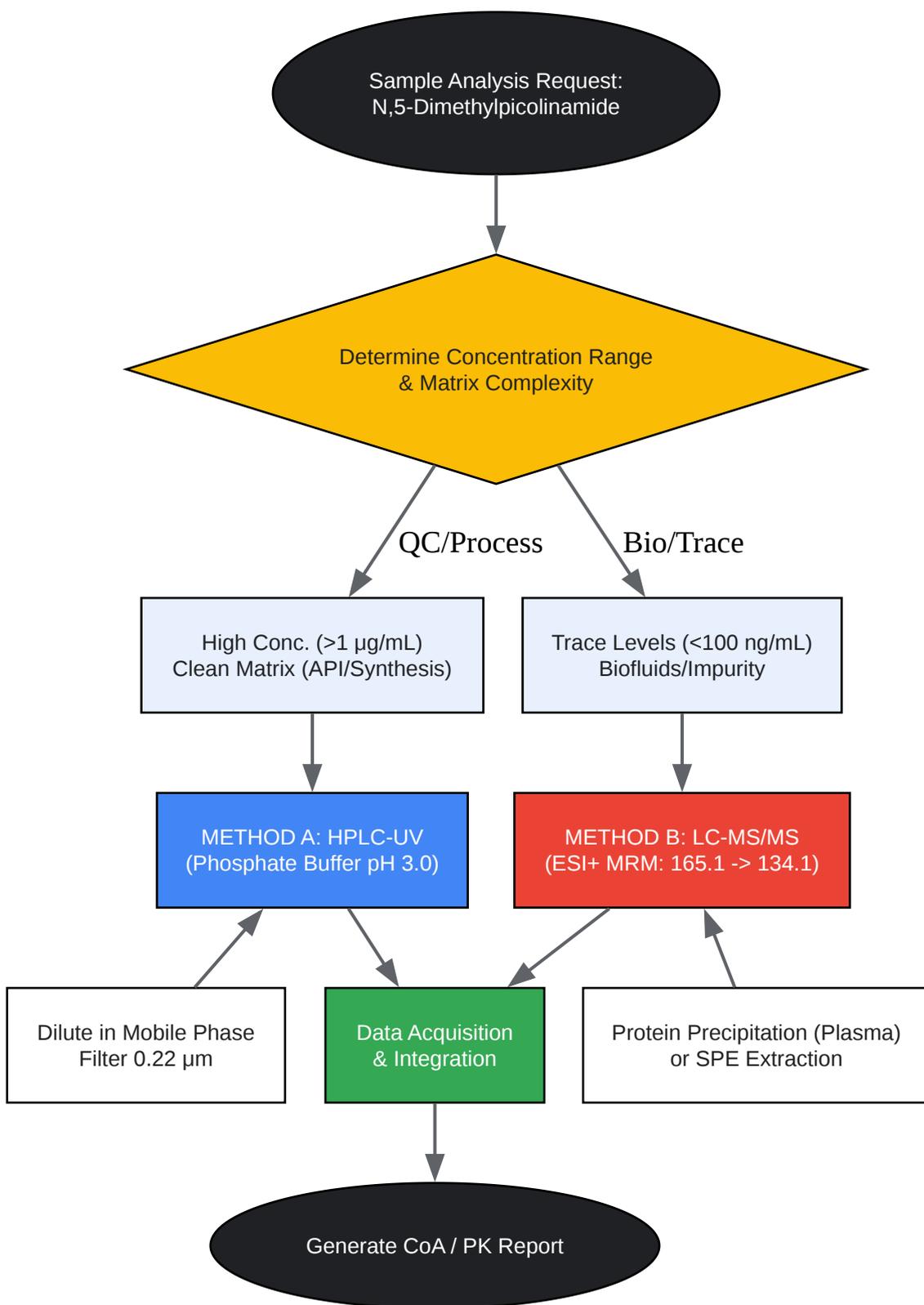
LC Conditions (UPLC/UHPLC)

- Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 4 minutes. Flow: 0.4 mL/min.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and physical workflow for selecting and executing the correct method.



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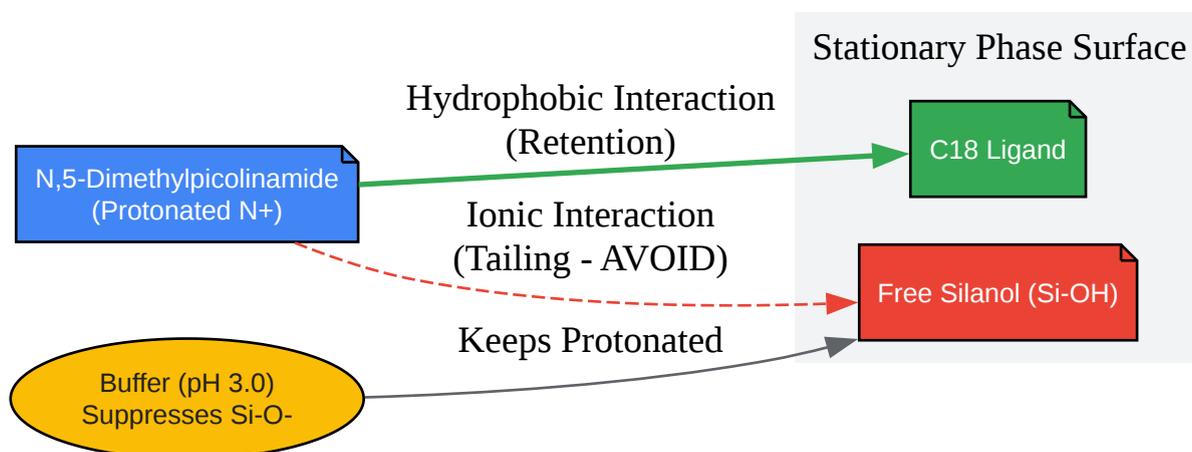
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and matrix complexity.

Part 5: System Suitability & Troubleshooting

To ensure Trustworthiness and self-validation, every run must meet these criteria:

- Tailing Factor (T): Must be < 1.5 .
 - Failure Mode: If $T > 1.5$, the column end-capping has degraded, or the mobile phase pH is too high (allowing silanol ionization). Action: Replace column or lower pH to 2.8.
- Precision (RSD): Inject standard 6 times. Area RSD must be $< 2.0\%$.^[2]
 - Failure Mode: If $RSD > 2.0\%$, check for injector carryover (basic pyridines stick to rotor seals). Action: Increase needle wash volume with 50:50 MeOH:Water.
- Retention Time Stability: ± 0.1 min.
 - Failure Mode: Temperature fluctuation. Action: Ensure column oven is stable at 30°C .

Mechanism of Separation (Visualized):



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Caption: Mechanistic view of analyte interactions. Low pH buffer prevents ionic interaction with silanols, ensuring sharp peaks.

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